molecular formula C9H12F6N2O B14876302 2,2,2-trifluoro-N-(2-((2,2,2-trifluoroethyl)amino)cyclopentyl)acetamide

2,2,2-trifluoro-N-(2-((2,2,2-trifluoroethyl)amino)cyclopentyl)acetamide

Cat. No.: B14876302
M. Wt: 278.19 g/mol
InChI Key: BVDTYBARZNTGKS-UHFFFAOYSA-N
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Description

2,2,2-trifluoro-N-(2-((2,2,2-trifluoroethyl)amino)cyclopentyl)acetamide is an organic compound characterized by the presence of trifluoromethyl groups and a cyclopentyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-(2-((2,2,2-trifluoroethyl)amino)cyclopentyl)acetamide typically involves the reaction of 2,2,2-trifluoroethylamine with cyclopentanone followed by acylation with trifluoroacetic anhydride. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoro-N-(2-((2,2,2-trifluoroethyl)amino)cyclopentyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroacetic acid derivatives, while reduction can produce amines.

Scientific Research Applications

2,2,2-trifluoro-N-(2-((2,2,2-trifluoroethyl)amino)cyclopentyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-(2-((2,2,2-trifluoroethyl)amino)cyclopentyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-trifluoroacetamide: Similar in structure but lacks the cyclopentyl ring.

    2,2,2-trifluoroethylamine: Contains the trifluoromethyl group but differs in the amine functionality.

    2,2,2-trifluoro-N-methylacetamide: Similar acetamide structure but with a methyl group instead of the cyclopentyl ring.

Uniqueness

2,2,2-trifluoro-N-(2-((2,2,2-trifluoroethyl)amino)cyclopentyl)acetamide is unique due to the presence of both trifluoromethyl groups and a cyclopentyl ring, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry.

Properties

Molecular Formula

C9H12F6N2O

Molecular Weight

278.19 g/mol

IUPAC Name

2,2,2-trifluoro-N-[2-(2,2,2-trifluoroethylamino)cyclopentyl]acetamide

InChI

InChI=1S/C9H12F6N2O/c10-8(11,12)4-16-5-2-1-3-6(5)17-7(18)9(13,14)15/h5-6,16H,1-4H2,(H,17,18)

InChI Key

BVDTYBARZNTGKS-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)NC(=O)C(F)(F)F)NCC(F)(F)F

Origin of Product

United States

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